molecular formula C21H40O4 B089611 Dihexyl azelate CAS No. 109-31-9

Dihexyl azelate

Cat. No.: B089611
CAS No.: 109-31-9
M. Wt: 356.5 g/mol
InChI Key: MJOKHGMXPJXFTG-UHFFFAOYSA-N
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Description

Dihexyl azelate is a useful research compound. Its molecular formula is C21H40O4 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Dihexyl azelate, also known as Nonanedioic acid, dihexyl ester , is a compound that primarily targets the microbiome . It plays a significant role in modulating the microbiome, promoting the growth of some heterotrophs while being toxic to others .

Mode of Action

This compound interacts with its targets by being used as a carbon source . It is assimilated through fatty acid degradation . For bacteria whose growth is promoted by this compound, it is taken up and utilized as a carbon source . For growth-impeded bacteria, this compound inhibits the ribosome and/or protein synthesis .

Biochemical Pathways

This compound affects several biochemical pathways. It is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . The compound also appears to affect amino acid metabolism and oxidative phosphorylation .

Pharmacokinetics

It is known that the compound is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour . It is also quickly degraded by human saliva in vitro . After oral administration to rats, the di- and monoester forms of this compound were undetectable in plasma, while the levels of azelaic acid increased over time, reached a maximum at less than 2 hours, and declined rapidly thereafter .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its modulation of the microbiome . It promotes the growth of some bacteria while inhibiting others . In the case of growth-impeded bacteria, this compound inhibits the ribosome and/or protein synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, seawater amended with this compound becomes enriched in bacterial families that can catabolize the compound . This suggests that the compound’s action can be influenced by the presence of certain environmental conditions.

Biochemical Analysis

Biochemical Properties

Dihexyl azelate interacts with a variety of biomolecules. It is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It has been shown to influence cell function by modulating the microbiome . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched.

Molecular Mechanism

The molecular mechanism of this compound involves its uptake and assimilation into bacterial cells. It is taken up by a putative ‘C4-TRAP transporter’ and is then metabolized through fatty acid degradation . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways

Properties

IUPAC Name

dihexyl nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-3-5-7-14-18-24-20(22)16-12-10-9-11-13-17-21(23)25-19-15-8-6-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOKHGMXPJXFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047623
Record name Dihexyl nonanedioate
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid, Liquid; [HSDB] Clear liquid with a mild ester odor; [MSDSonline]
Record name Nonanedioic acid, 1,9-dihexyl ester
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Record name Dihexyl azelate
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Boiling Point

216 °C @ 5 MM HG
Record name DIHEXYL AZELATE
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Flash Point

204 °C
Record name DIHEXYL AZELATE
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Density

0.927 @ 20 °C
Record name DIHEXYL AZELATE
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Color/Form

LIQUID

CAS No.

109-31-9
Record name 1,9-Dihexyl nonanedioate
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Record name Dihexyl azelate
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Record name Nonanedioic acid, 1,9-dihexyl ester
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Record name Dihexyl azelate
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Record name DIHEXYL AZELATE
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Record name DIHEXYL AZELATE
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Melting Point

FP: -10 °C
Record name DIHEXYL AZELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of dihexyl azelate in pepper breeding?

A1: The research found that this compound was present only in the mother plant and its orange-colored offspring []. This suggests that this compound could potentially be used as a genetic marker for the inheritance of fruit color in Capsicum baccatum var. pendulum. Further research is needed to confirm this link and explore its potential applications in pepper breeding programs.

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